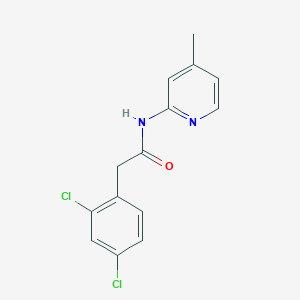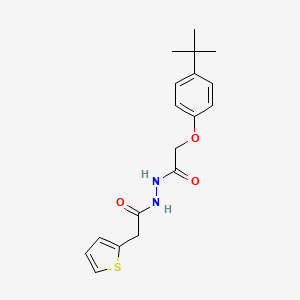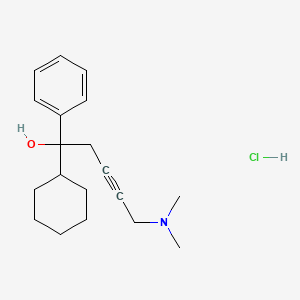
2-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a chemical compound that has been widely used in scientific research. This compound is also known as BBAT and has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmaceuticals. BBAT has unique properties that make it an important compound in scientific research.
作用机制
BBAT acts as a chelating agent for metal ions, particularly copper ions. The complex formed between BBAT and copper ions has been shown to have a high affinity for DNA. This complex can cause DNA damage and induce apoptosis in cancer cells. BBAT has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects:
BBAT has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have antioxidant properties and can scavenge free radicals. BBAT has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. BBAT has been shown to have neuroprotective properties and can protect neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
BBAT has several advantages for lab experiments. This compound is easy to synthesize and has a high purity. BBAT is stable under normal laboratory conditions and can be stored for a long time without decomposition. However, BBAT has some limitations for lab experiments. This compound is toxic and can cause skin and eye irritation. BBAT should be handled with care and appropriate safety measures should be taken when working with this compound.
未来方向
BBAT has several potential future directions in scientific research. This compound can be used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BBAT can also be used in the development of new analytical methods for the determination of copper ions in various samples. Future research can focus on the optimization of the synthesis method of BBAT, the development of new applications for this compound, and the investigation of the mechanism of action of BBAT in various biological systems.
Conclusion:
In conclusion, 2-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a chemical compound that has been widely used in scientific research. This compound has unique properties that make it an important compound in various fields of research. BBAT has been used as a ligand for metal ions, a fluorescent probe, and a drug candidate. BBAT has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. BBAT has several advantages for lab experiments, but also has some limitations. Future research can focus on the optimization of the synthesis method of BBAT, the development of new applications for this compound, and the investigation of the mechanism of action of BBAT in various biological systems.
合成方法
BBAT can be synthesized by the reaction of 2-bromobenzaldehyde with 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-ylhydrazine. This reaction is carried out in the presence of a suitable solvent and a catalyst. The reaction yields BBAT as a white crystalline solid with a melting point of 186-188°C. The purity of BBAT can be improved by recrystallization.
科学研究应用
BBAT has been extensively used in scientific research as a ligand for metal ions, particularly copper ions. The complex formed between BBAT and copper ions has been used in the development of new analytical methods for the determination of copper ions in various samples. BBAT has also been used as a fluorescent probe for the detection of copper ions in living cells. This compound has also been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
3-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O/c1-7-10(18)14-11(17-15-7)16-13-6-8-4-2-3-5-9(8)12/h2-6H,1H3,(H2,14,16,17,18)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDDEBMJHPPFJB-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-{3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6120231.png)

![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6120253.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6120257.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6120265.png)
![5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6120268.png)
![2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6120290.png)
![2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6120297.png)

![4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6120319.png)
![{1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol](/img/structure/B6120325.png)

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6120336.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6120341.png)